molecular formula H20Na3O14P B082587 Trisodium phosphate decahydrate CAS No. 10361-89-4

Trisodium phosphate decahydrate

Cat. No. B082587
CAS RN: 10361-89-4
M. Wt: 344.09 g/mol
InChI Key: AGXLJXZOBXXTBA-UHFFFAOYSA-K
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Patent
US08652745B2

Procedure details

1280 g of de-ionized water was introduced into a 1 gallon vessel fitted with a Kady® Lab Mill and stirred at a motor speed of 15 Hz. 40 g of trisodium phosphate decahydrate and 2 g of citric acid were then added to the vessel. The temperature of the vessel was increased to 98° C. and 300 g of 3.5% aqueous solution of magnesium chloride was titrated into the vessel. 10 minutes after completion of the magnesium chloride addition, a sample was taken from the vessel and the pH of the sample was measured to be 7.7. The motor speed of the Kady® Mill was then increased to 45 Hz, and 450 g of Coarse Polymer Powder was introduced into the vessel. 30 minutes after introduction of the Coarse Polymer Powder, the vessel was rapidly cooled to 70° C. and the motor speed of the Kady® Mill was then reduced to 15 Hz while cooling continued until the temperature reached 25° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Coarse Polymer
Quantity
450 g
Type
reactant
Reaction Step Five
[Compound]
Name
Coarse Polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1280 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.O.[P:11]([O-:15])([O-:14])([O-:13])=[O:12].[Na+].[Na+].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[Cl-].[Mg+2:33].[Cl-]>O>[P:11]([O-:15])([O-:14])([O-:13])=[O:12].[Mg+2:33].[P:11]([O-:15])([O-:14])([O-:13])=[O:12].[Mg+2:33].[Mg+2:33] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13,15.16.17,19.20.21.22.23|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Five
Name
Coarse Polymer
Quantity
450 g
Type
reactant
Smiles
Step Six
Name
Coarse Polymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
1280 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
98 °C
Stirring
Type
CUSTOM
Details
stirred at a motor speed of 15 Hz
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a Kady® Lab Mill
ADDITION
Type
ADDITION
Details
was introduced into the vessel
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
reached 25° C.

Outcomes

Product
Name
Type
Smiles
P(=O)([O-])([O-])[O-].[Mg+2].P(=O)([O-])([O-])[O-].[Mg+2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.